2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxine moiety, a sulfonyl group, an azetidine ring, and a pyridazinone ring . These components are common in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 2,3-dihydro-1,4-benzodioxine moiety would likely contribute to the compound’s polarity and could potentially participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural components. For instance, the presence of multiple heterocyclic rings and a sulfonyl group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Metal Complex Formation : A study by Sousa et al. (2001) explores the synthesis and characterization of metal complexes containing similar structural frameworks, demonstrating the compound's ability to interact with metals, leading to the formation of complexes with potential applications in catalysis or as materials with unique properties (Sousa et al., 2001).
Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a novel series of compounds for evaluation as potent antitumor and antibacterial agents. This study indicates the potential of structurally similar compounds in the development of new therapies targeting cancer and bacterial infections (Hafez et al., 2017).
Biological Activities
Antimicrobial Activity : Shah et al. (2014) and Azab et al. (2013) discuss the synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These studies suggest that compounds with similar sulfonamide structures could be explored for their antimicrobial properties (Shah et al., 2014); (Azab et al., 2013).
Antioxidant Activity : Aziz et al. (2021) designed and synthesized novel derivatives to investigate their potential activities as antioxidants. The structural modification and activity evaluation indicate the compound's relevance in developing effective antioxidants (Aziz et al., 2021).
Molecular Docking Studies
- Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This approach towards understanding the interaction between these compounds and biological targets underscores the significance of computational studies in guiding the development of compounds with potential therapeutic applications (Flefel et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-21-6-4-18(16-2-1-7-22-11-16)23-25(21)14-15-12-24(13-15)31(27,28)17-3-5-19-20(10-17)30-9-8-29-19/h1-7,10-11,15H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZREOVYUVFNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.